![molecular formula C12H13Cl2NO2 B2427086 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide CAS No. 1257550-55-2](/img/structure/B2427086.png)
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Description
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and learning and memory processes in the brain. MK-801 is widely used in scientific research to investigate the function of NMDA receptors and their involvement in various neurological and psychiatric disorders.
Scientific Research Applications
- AH-7921 exhibits opioid-like effects, acting as an analgesic. Researchers have investigated its potential as a pain management agent, particularly in cases where traditional opioids may not be suitable .
- AH-7921 interacts with various receptors, including mu-opioid receptors. Researchers study its pharmacological profile and receptor selectivity .
- Toxicological studies evaluate AH-7921’s safety profile, including acute and chronic toxicity, potential adverse effects, and overdose risks .
- AH-7921 has appeared as a new psychoactive substance (NPS) in recreational drug markets. Forensic scientists develop methods for its detection in biological samples, such as urine or blood .
- Researchers investigate AH-7921’s absorption, distribution, metabolism, and elimination in the body .
- AH-7921 belongs to the class of synthetic opioids. Scientists explore its chemical structure and modify it to create novel derivatives with improved properties .
Pain Management and Analgesia
Neuropharmacology and Receptor Interactions
Toxicology and Safety Assessment
Forensic Science and Drug Testing
Pharmacokinetics and Metabolism
Designer Drug Development and Structure-Activity Relationships
These research areas highlight AH-7921’s multifaceted applications, ranging from pain management to forensic analysis. As scientific knowledge evolves, further investigations will uncover additional facets of this intriguing compound. 🌟
properties
IUPAC Name |
3,4-dichloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(5-10(9)14)11(17)15-6-12(7-16)3-4-12/h1-2,5,16H,3-4,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMELOCZYFPZPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide |
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